H-Gly-arg-gly-asp-ser-cys-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Glicina-arginina-glicina-ácido aspártico-serina-cisteína-OH es un heptapéptido compuesto por siete aminoácidos: glicina, arginina, glicina, ácido aspártico, serina y cisteína. Esta secuencia peptídica es conocida por su función en la adhesión celular y la interacción con las integrinas, que son proteínas que median la unión entre una célula y su entorno, como otras células o la matriz extracelular .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

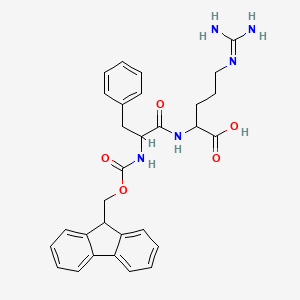

La síntesis de H-Glicina-arginina-glicina-ácido aspártico-serina-cisteína-OH normalmente implica la síntesis peptídica en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:

Unión del primer aminoácido: El aminoácido inicial (glicina) se une a la resina.

Desprotección: El grupo protector del aminoácido se elimina para permitir la unión del siguiente aminoácido.

Acoplamiento: El siguiente aminoácido (arginina) se activa y se acopla a la cadena peptídica creciente.

Repetición: Los pasos 2 y 3 se repiten para cada aminoácido subsiguiente (glicina, ácido aspártico, serina, cisteína).

Escisión: El péptido completo se escinde de la resina y se purifica.

Métodos de Producción Industrial

La producción industrial de péptidos como H-Glicina-arginina-glicina-ácido aspártico-serina-cisteína-OH a menudo implica sintetizadores de péptidos automatizados que pueden manejar la síntesis a gran escala. Estas máquinas siguen los mismos principios de SPPS, pero están optimizadas para la eficiencia y el rendimiento. Los péptidos se purifican posteriormente mediante cromatografía líquida de alta resolución (HPLC) y se liofilizan para su almacenamiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

H-Glicina-arginina-glicina-ácido aspártico-serina-cisteína-OH puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El residuo de cisteína puede formar enlaces disulfuro con otra cisteína, lo que lleva a la dimerización o ciclación.

Reducción: Los enlaces disulfuro se pueden reducir de nuevo a grupos tiol libres utilizando agentes reductores como el ditiotreitol (DTT).

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno o el yodo se pueden utilizar para oxidar los residuos de cisteína.

Reducción: El DTT o el β-mercaptoetanol son agentes reductores comunes.

Productos Principales

Oxidación: Formación de dímeros unidos por enlaces disulfuro o péptidos cíclicos.

Reducción: Péptidos que contienen tiol libre.

Sustitución: Péptidos modificados con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

H-Glicina-arginina-glicina-ácido aspártico-serina-cisteína-OH tiene numerosas aplicaciones en la investigación científica:

Biología Celular: Se utiliza para estudiar la adhesión celular, la migración y las vías de señalización que involucran integrinas.

Ingeniería de Tejidos: El péptido se emplea para mejorar la unión y la proliferación celular en biomateriales.

Entrega de Fármacos: Se puede conjugar a moléculas de fármacos para dirigirse a células o tejidos específicos.

Investigación del Cáncer: El péptido se investiga por su papel en la inhibición de la adhesión y la metástasis de las células tumorales

Mecanismo De Acción

H-Glicina-arginina-glicina-ácido aspártico-serina-cisteína-OH ejerce sus efectos principalmente mediante la unión a integrinas en la superficie celular. Esta interacción desencadena vías de señalización intracelulares que regulan la adhesión celular, la migración y la supervivencia. El péptido puede modular la actividad de las integrinas, lo que lleva a cambios en el comportamiento y la función celular .

Comparación Con Compuestos Similares

Compuestos Similares

H-Glicina-arginina-glicina-ácido aspártico-serina-OH: Un péptido más corto que carece del residuo de cisteína, utilizado en aplicaciones similares pero con diferentes propiedades.

H-Glicina-arginina-glicina-ácido aspártico-serina-prolina-cisteína-OH: Una variante con un residuo de prolina adicional, que puede afectar su afinidad de unión y estabilidad

Singularidad

H-Glicina-arginina-glicina-ácido aspártico-serina-cisteína-OH es único debido a la presencia del residuo de cisteína, que permite la formación de enlaces disulfuro. Esta característica puede mejorar la estabilidad y la funcionalidad del péptido en diversas aplicaciones .

Propiedades

IUPAC Name |

3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[(1-carboxy-2-sulfanylethyl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N9O10S.C2HF3O2/c21-5-13(31)26-9(2-1-3-24-20(22)23)16(35)25-6-14(32)27-10(4-15(33)34)17(36)28-11(7-30)18(37)29-12(8-40)19(38)39;3-2(4,5)1(6)7/h9-12,30,40H,1-8,21H2,(H,25,35)(H,26,31)(H,27,32)(H,28,36)(H,29,37)(H,33,34)(H,38,39)(H4,22,23,24);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJHZAVXBAEVHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36F3N9O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide](/img/structure/B12120614.png)

![N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e](/img/structure/B12120618.png)

![9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120627.png)

![Pyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12120635.png)

![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)

![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)

![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)

![1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12120689.png)